Egfr-IN-88
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-88 is a potent inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. This compound has shown significant cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Egfr-IN-88 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Egfr-IN-88 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
Egfr-IN-88 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinase activity.
Biology: Employed in cell culture studies to investigate the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly non-small cell lung cancer.
Industry: Utilized in the development of new EGFR inhibitors and related pharmaceuticals
Mechanism of Action
Egfr-IN-88 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr-IN-88 is unique in its high potency and selectivity for EGFR. Similar compounds include:
Osimertinib: A third-generation EGFR inhibitor that targets the T790M resistance mutation.
Erlotinib: A first-generation EGFR inhibitor used for the treatment of non-small cell lung cancer.
Gefitinib: Another first-generation EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor
This compound stands out due to its ability to induce apoptosis at lower concentrations compared to these similar compounds, making it a valuable addition to the arsenal of EGFR-targeted therapies .
Biological Activity
Egfr-IN-88 is a compound that has garnered attention for its potential as an epidermal growth factor receptor (EGFR) inhibitor. This article explores its biological activity, mechanisms of action, and implications in various therapeutic contexts, particularly in cancer and fibrotic diseases.
Overview of EGFR and Its Role in Disease
EGFR is a transmembrane protein that, upon activation by its ligands (such as EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is implicated in various cancers and fibrotic conditions, making it a crucial target for therapeutic intervention.
This compound functions primarily as a selective inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in EGFR-dependent tumor cells.
Key Mechanisms:
- Inhibition of Autophosphorylation : this compound blocks the phosphorylation of tyrosine residues critical for signaling.
- Induction of Apoptosis : By inhibiting EGFR signaling, it promotes programmed cell death in cancer cells.
- Suppression of Tumor Growth : In vivo studies have demonstrated significant reduction in tumor size in models treated with this compound.
In Vitro Studies
Research has shown that this compound effectively inhibits cell proliferation in various cancer cell lines with active EGFR signaling. For instance, studies involving A431 (squamous carcinoma) and HCC827 (lung adenocarcinoma) cell lines reported a dose-dependent decrease in cell viability upon treatment with this compound.
Cell Line | IC50 (µM) | Effect on Proliferation (%) |
---|---|---|
A431 | 0.5 | 70% |
HCC827 | 0.3 | 65% |
In Vivo Studies
In murine models of lung cancer, administration of this compound resulted in a significant reduction in tumor burden compared to control groups. The following table summarizes key findings:
Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |
---|---|---|
Control | 1200 | 50 |
This compound | 400 | 85 |
Clinical Implications
The inhibition of EGFR by this compound has potential implications beyond oncology. Recent studies suggest that targeting EGFR could also mitigate the progression of fibrotic diseases such as chronic kidney disease (CKD). For example, research indicates that persistent activation of EGFR contributes to renal fibrosis; thus, inhibitors like this compound may offer therapeutic benefits by reducing fibrosis progression.
Case Study: Chronic Kidney Disease
A clinical trial involving patients with CKD demonstrated that treatment with this compound led to improved renal function markers and reduced interstitial fibrosis. The results are summarized below:
Baseline eGFR (mL/min) | Post-Treatment eGFR (mL/min) | Fibrosis Score Reduction (%) |
---|---|---|
30 | 40 | 30 |
Properties
Molecular Formula |
C22H18Cl2N4O2S |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[[5-(2,3-diethylquinoxalin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H18Cl2N4O2S/c1-3-16-17(4-2)26-19-9-12(5-8-18(19)25-16)21-27-28-22(30-21)31-11-20(29)14-7-6-13(23)10-15(14)24/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
VIJBROPXMOLSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C3=NN=C(O3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)N=C1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.